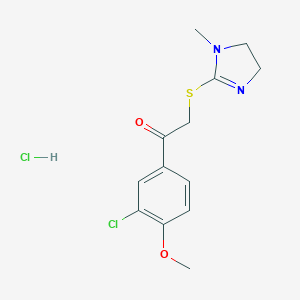
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. It has been found to have numerous biochemical and physiological effects that make it a valuable tool in laboratory experiments.
Mecanismo De Acción
The mechanism of action of Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride is not fully understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various organic compounds. It has also been found to have antioxidant properties, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride has been found to have numerous biochemical and physiological effects. It has been shown to have antifungal and antibacterial activity, making it a valuable tool in the development of new antibiotics. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is readily available. It is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, it also has some limitations. It is highly toxic and should be handled with care. Additionally, it may not be suitable for use in certain experiments due to its reactivity with certain compounds.
Direcciones Futuras
There are several future directions for the use of Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride in scientific research. One possible direction is the development of new synthetic methods for this compound. Another direction is the use of this compound in the development of new pharmaceuticals and agrochemicals. Additionally, the antioxidant properties of this compound may make it a valuable tool in the development of new therapies for various diseases.
Conclusion:
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride is a valuable tool in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has numerous applications in the development of new drugs, agrochemicals, and analytical methods. Its antioxidant and anti-inflammatory properties make it a promising candidate for the development of new therapies for various diseases.
Métodos De Síntesis
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride can be synthesized using various methods. One of the most common methods is the reaction between 3-chloro-4-methoxybenzaldehyde and 1-methyl-2-imidazoline-2-thione in the presence of hydrochloric acid. The resulting product is then purified using recrystallization.
Aplicaciones Científicas De Investigación
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride has been widely used in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been used in the development of new analytical methods for the detection of various compounds.
Propiedades
Número CAS |
160518-45-6 |
|---|---|
Nombre del producto |
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride |
Fórmula molecular |
C13H16Cl2N2O2S |
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H15ClN2O2S.ClH/c1-16-6-5-15-13(16)19-8-11(17)9-3-4-12(18-2)10(14)7-9;/h3-4,7H,5-6,8H2,1-2H3;1H |
Clave InChI |
GNUDFRVIXZRNBY-UHFFFAOYSA-N |
SMILES |
CN1CCN=C1SCC(=O)C2=CC(=C(C=C2)OC)Cl.Cl |
SMILES canónico |
CN1CCN=C1SCC(=O)C2=CC(=C(C=C2)OC)Cl.Cl |
Otros números CAS |
160518-45-6 |
Sinónimos |
1-(3-chloro-4-methoxy-phenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)su lfanyl]ethanone hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




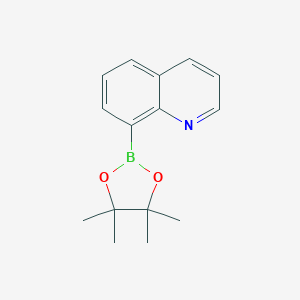





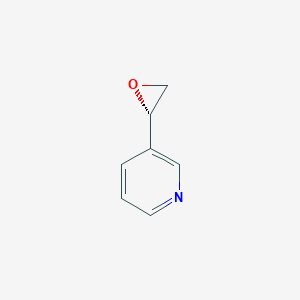

![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)
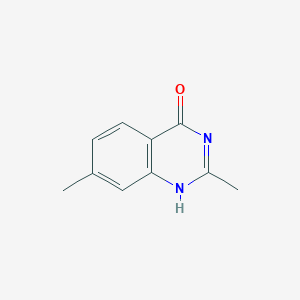
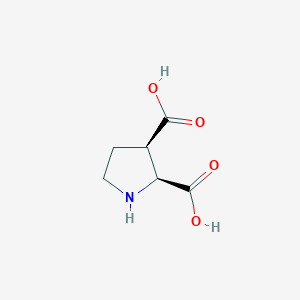

![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)